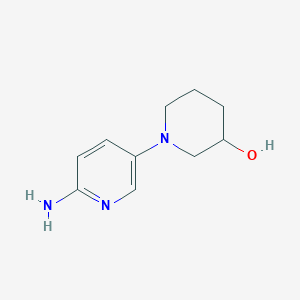

1-(6-Aminopyridin-3-yl)piperidin-3-ol

Descripción

1-(6-Aminopyridin-3-yl)piperidin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . Its CAS registry number is 1509129-83-2, and its structure features a piperidin-3-ol moiety linked to a 6-aminopyridin-3-yl group. The compound's SMILES representation is Nc1nccc(c1)N1CCCC(C1)O, and its InChIKey is WZQJIAWBIXNPQK-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

1-(6-aminopyridin-3-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10-4-3-8(6-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKMRESICMIUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CN=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154145-37-5 | |

| Record name | 1-(6-aminopyridin-3-yl)piperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-3-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Aminopyridine Group: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a suitable aminopyridine derivative reacts with the piperidine ring.

Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of 1-(6-Aminopyridin-3-yl)piperidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Aminopyridin-3-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminopyridine group.

Substitution: The aminopyridine group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, strong acids or bases.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Dehydroxylated compounds.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-3-ol typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Aminopyridine Group : A nucleophilic substitution reaction introduces the aminopyridine moiety.

- Hydroxylation : The hydroxyl group is added through oxidation reactions using agents like hydrogen peroxide.

Medicinal Chemistry

1-(6-Aminopyridin-3-yl)piperidin-3-ol has been investigated for its potential therapeutic properties:

- CNS Activity : Research suggests that derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.

- Antimicrobial Effects : Certain derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections.

Biochemical Research

The compound serves as a ligand in biochemical assays, facilitating the study of enzyme activities and interactions. Its ability to form hydrogen bonds with target proteins enhances its utility in drug discovery processes.

Industrial Applications

In industry, 1-(6-Aminopyridin-3-yl)piperidin-3-ol is utilized in the production of advanced materials with specific properties. Its chemical stability and reactivity make it suitable for developing new compounds with desired functionalities.

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | PDE10A | <10 | High |

| Derivative A | Cancer Cell Line | 5.0 | Moderate |

| Derivative B | Bacterial Strain | 8.0 | High |

Case Studies and Experimental Data

Multiple studies have evaluated the biological activity of this compound:

- In Vitro Studies : Various derivatives were tested for their ability to inhibit specific enzymes and their effects on cancer cell lines.

- Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have provided insights into optimizing this compound for therapeutic use.

Mecanismo De Acción

The mechanism by which 1-(6-Aminopyridin-3-yl)piperidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(6-Aminopyridin-3-yl)piperidin-3-ol, such as the piperidine ring, hydroxyl group, or aminopyridine substituents. Key differences in structure, properties, and applications are highlighted below.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-(6-Aminopyridin-3-yl)piperidin-3-ol | C₁₀H₁₅N₃O | 1509129-83-2 | 193.25 | 6-Aminopyridine + piperidin-3-ol |

| 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol | C₁₉H₂₃ClN₄O | Not reported | ~370.9 | Chloroquinoline + dual piperidine rings |

| 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol | C₉H₁₃ClN₄O | 1386832-48-9 | 244.68 | Chloropyrimidine + piperidin-3-ol |

| 1-(3-Aminopropyl)-piperidin-3-ol | C₈H₁₈N₂O | 51387-96-3 | 158.24 | Aminopropyl side chain + piperidin-3-ol |

| 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol | C₁₀H₁₇N₃O₂ | MFCD16153267 | 211.26 | Oxadiazole ring + piperidin-3-ol |

Physicochemical Properties

- Lipophilicity: The chloroquinoline derivative (LogP ~3.5 estimated) is more lipophilic than 1-(6-Aminopyridin-3-yl)piperidin-3-ol (LogP ~1.2 predicted), impacting membrane permeability .

- Solubility : The hydroxyl group in all compounds enhances aqueous solubility, but the oxadiazole-containing derivative may exhibit lower solubility due to its hydrophobic ethyl group .

- Stability: The chloropyrimidine and oxadiazole derivatives are likely more stable under acidic conditions compared to the aminopyridine-based compound, which may degrade via oxidation .

Actividad Biológica

1-(6-Aminopyridin-3-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(6-Aminopyridin-3-yl)piperidin-3-ol features a piperidine ring substituted with a 6-aminopyridine moiety. This structural arrangement contributes to its ability to interact with various biological targets. The compound's molecular formula is CHNO, and it has a molecular weight of 205.25 g/mol.

The biological activity of 1-(6-Aminopyridin-3-yl)piperidin-3-ol is primarily attributed to its interactions with specific enzymes and receptors:

- Ligand Binding : The aminopyridine group can form hydrogen bonds with active sites on target proteins, while the piperidine ring provides structural stability, enhancing binding affinity.

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.

Pharmacological Applications

1-(6-Aminopyridin-3-yl)piperidin-3-ol has been investigated for several pharmacological activities:

- CNS Activity : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Antimicrobial Effects : Some derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of 1-(6-Aminopyridin-3-yl)piperidin-3-ol and its derivatives:

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

Data Tables

| Compound | Target | IC (µM) | Selectivity |

|---|---|---|---|

| 1-(6-Aminopyridin-3-yl)piperidin-3-ol | PDE10A | <10 | High |

| Derivative A | Cancer Cell Line | 5.0 | Moderate |

| Derivative B | Bacterial Strain | 8.0 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.